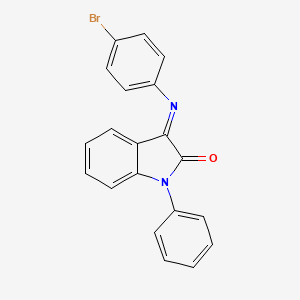

3-(4-Bromophenyl)imino-1-phenylindol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

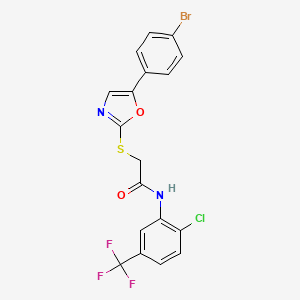

The synthesis of various bromophenyl compounds has been explored in the provided studies. For instance, the synthesis of an organic nonlinear optical material, specifically (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, was achieved by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in the presence of sodium hydroxide in ethanol . Similarly, the reaction of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol with copper(II) acetate and oxido-vanadium(IV) sulfate in the presence of nitrogen-donor ligands led to the formation of metal complexes with distorted geometries . These syntheses highlight the reactivity of bromophenyl compounds and their ability to form complex structures with various metals and ligands.

Molecular Structure Analysis

The molecular structure of these bromophenyl compounds has been extensively studied using various spectroscopic techniques. The compound from the first study was analyzed using FT-IR, FT-Raman, NMR, and UV spectrometry, and the data were compared with theoretical calculations performed using density functional theory (DFT) . The crystal structure of a zwitterionic bromophenyl compound was determined by X-ray diffraction, revealing a strong intramolecular N+-H…O- hydrogen bond . These analyses provide detailed insights into the molecular geometry and electronic structure of bromophenyl compounds.

Chemical Reactions Analysis

The reactivity of bromophenyl compounds is demonstrated through their ability to form complexes with metals. The thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a bromophenyl compound showed a three-stage decomposition process, indicating the stepwise removal of ligands and eventual formation of metal oxides . This suggests that bromophenyl compounds can undergo various chemical reactions, leading to the formation and breakdown of complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. The nonlinear optical features and thermodynamic properties of the synthesized compound in the first study were outlined theoretically, indicating potential applications in optical materials . The crystal structure analysis of another bromophenyl compound provided insights into its solid-state arrangement, which differs from its solution state, suggesting tautomerism . The organonickel(II) complexes coordinated to bromophenyl pincer ligands showcased the impact of steric characteristics on the structure and reactivity of these complexes . These studies collectively contribute to a better understanding of the diverse properties of bromophenyl compounds.

Scientific Research Applications

Antimicrobial Applications

3-(4-Bromophenyl)imino-1-phenylindol-2-one and its derivatives have shown promising results in antimicrobial applications. Studies reveal that certain derivatives exhibit potent antimicrobial activities against specific strains such as M.a. and E.c., surpassing the effectiveness of standard drugs like triclosan and fluconazole (Xu Zhao et al., 2012). This indicates the potential of these compounds in addressing drug-resistant infections and the development of new antimicrobial agents.

Biological Activity in Metal Complexes

Research on Schiff bases and their metal (II) complexes, including derivatives of this compound, has shown significant biological activities. These compounds have been found active against various biological targets, demonstrating potential in enzyme inhibition, antibacterial, cytotoxic, and antidiabetic applications (A. Rauf et al., 2017). This multifaceted biological activity highlights the versatility of these compounds and their potential in drug development.

Mechanism of Action

The exact mechanism of action would depend on the specific structure of the compound and its interactions with biological targets. For example, some indole derivatives might inhibit a particular enzyme, while others might bind to a specific receptor, altering its function .

The pharmacokinetics of indole derivatives, including absorption, distribution, metabolism, and excretion (ADME), would also depend on the specific structure of the compound. Factors such as the compound’s solubility, stability, and permeability can influence its bioavailability .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can also influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

3-(4-bromophenyl)imino-1-phenylindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O/c21-14-10-12-15(13-11-14)22-19-17-8-4-5-9-18(17)23(20(19)24)16-6-2-1-3-7-16/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHQVRDUDUGAKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)Br)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2507015.png)

![3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507024.png)

![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2507025.png)

![7-Chloro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2507026.png)

![2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide](/img/structure/B2507031.png)